![molecular formula C25H29N3O2 B13404760 1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a methylanilino group, and a pentanoylcyclopentane carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide typically involves multiple steps, including the formation of the cyanophenyl and methylanilino groups, followed by their coupling with the pentanoylcyclopentane carboxamide moiety. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce reaction time. Techniques such as microwave-promoted synthesis can be employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials and chemicals
Wirkmechanismus
The mechanism of action of 1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
- 1,1-Di(4-cyanophenyl)-2,2-diphenylethene
Uniqueness
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C25H29N3O2 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-3-4-11-23(29)27-24(30)25(16-7-8-17-25)28(2)21-14-12-19(13-15-21)22-10-6-5-9-20(22)18-26/h5-6,9-10,12-15H,3-4,7-8,11,16-17H2,1-2H3,(H,27,29,30) |
InChI-Schlüssel |
XTEYOCBJQLHMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(=O)C1(CCCC1)N(C)C2=CC=C(C=C2)C3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


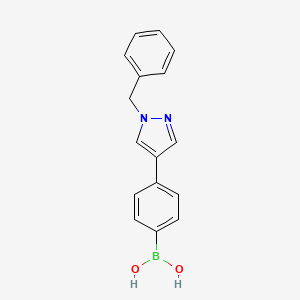
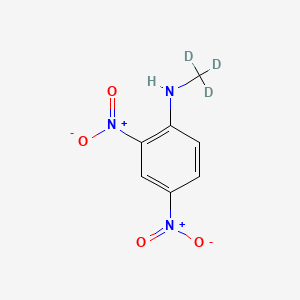
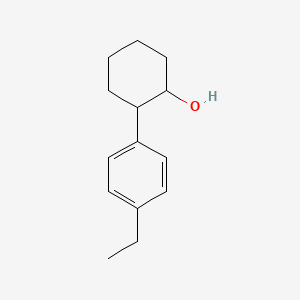
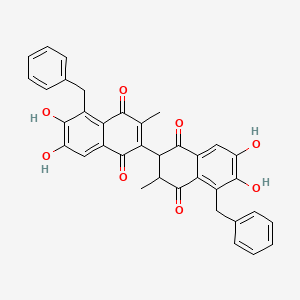
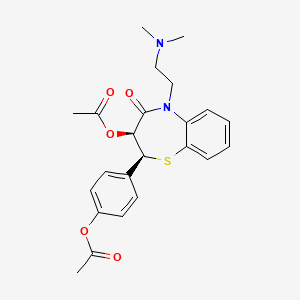
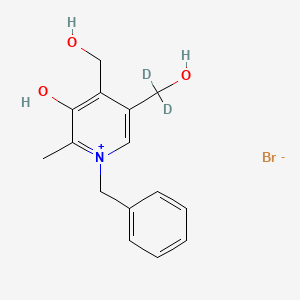
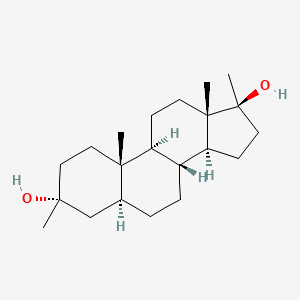

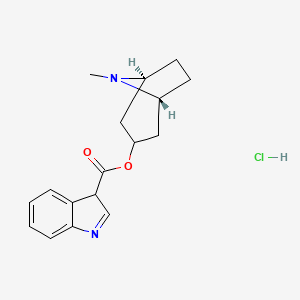
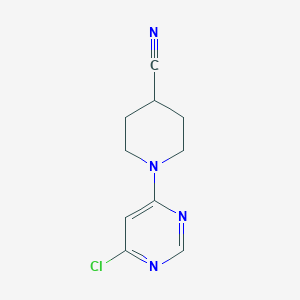
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
